Cgp 6809
Description
Overview of CGP 6809 as a Nitrosourea (B86855) Derivative
This compound is chemically known as ethyl-6-deoxy-3,5-di-o-methyl-6-(3-methyl-3-nitrosoureido)glucofuranoside. ontosight.aigsea-msigdb.org It is characterized by a glucofuranoside backbone modified with methyl and ethyl groups, along with a nitrosoureido moiety. ontosight.ai This structure classifies it as a nitrosourea derivative. gsea-msigdb.orgctdbase.orggsea-msigdb.orgnih.gov this compound is noted for being water-soluble and possessing chemical and biological properties that distinguish it from other well-known compounds in the nitrosourea class. ctdbase.orggsea-msigdb.orgnih.gov It is structurally related to the antibiotic streptozotocin (B1681764), differing in the structure of the sugar moiety and the placement of the methylnitrosourea residue. ctdbase.orggsea-msigdb.org
Historical Context and Early Investigations of this compound
Early investigations into this compound explored its potential as an anti-tumor agent across a range of transplantable tumors in mice and rats. gsea-msigdb.orgnih.gov Studies compared its properties to other nitrosourea derivatives, finding that this compound exhibited alkylating potential similar to streptozotocin, while its carbamoylating activity was comparable to that of CCNU. ctdbase.orggsea-msigdb.org
Preclinical research highlighted a varied activity profile for this compound. It demonstrated relatively limited activity against murine leukemias. ctdbase.org However, it showed marked activity in certain solid transplantable tumors, including Harding-Passay and B16 melanomas, the 11095 prostate carcinoma, and a substrain of Yoshida hepatoma (AH 7974) that had developed resistance to BCNU and CCNU. ctdbase.org Complete responses without toxic death were observed in Ehrlich and Yoshida ascitic tumors. ctdbase.org
Conversely, some tumor lines proved relatively refractory to this compound, such as mammary tumor lines (Ca 755, 2661/61, R-3230AC), the Guerin-T8 uterus epithelioma, and the Rous sarcoma/S-R. ctdbase.org While the Lewis lung carcinoma implanted intramuscularly or subcutaneously was also relatively refractory, the development of lung metastases in this model was markedly inhibited by this compound. ctdbase.org
Further early investigations included studies in human tumor xenografts grown subcutaneously in nude mice. gsea-msigdb.orgnih.gov In a study involving ten selected human tumor xenograft lines, this compound demonstrated anti-tumor effects in specific cancer types. gsea-msigdb.org
The following tables summarize some of the preclinical findings regarding the activity of this compound in various tumor models:
Table 1: Activity of this compound in Murine and Rat Transplantable Tumors
| Tumor Type | Model Strain/Description | Observed Activity | Source |
| Murine Leukemias | - | Relatively little activity | ctdbase.org |
| Solid Transplantable Melanomas | Harding-Passay, B16 | Markedly active | ctdbase.org |
| Prostate Carcinoma | 11095 | Markedly active | ctdbase.org |
| Yoshida Hepatoma | AH 7974 (BCNU/CCNU resistant) | Markedly active | ctdbase.org |
| Ehrlich Ascitic Tumor | - | Complete responses (no toxic death) | ctdbase.org |
| Yoshida Ascitic Tumor | - | Complete responses (no toxic death) | ctdbase.org |
| Mammary Tumor Lines | Ca 755, 2661/61, R-3230AC | Relatively refractory | ctdbase.org |
| Uterus Epithelioma | Guerin-T8 | Relatively refractory | ctdbase.org |
| Rous Sarcoma/S-R | - | Relatively refractory | ctdbase.org |
| Lewis Lung Carcinoma (primary) | i.m. or s.c. implanted | Relatively refractory | ctdbase.org |
| Lewis Lung Carcinoma (metastases) | Lung metastases in Lewis lung model | Markedly inhibited development of lung metastases | ctdbase.org |
Table 2: Activity of this compound in Human Tumor Xenografts in Nude Mice
| Tumor Type | Xenograft Line | Observed Response | Source |
| Large Bowel Cancer | CXF 158 | Remission | gsea-msigdb.org |
| Large Bowel Cancer | CXF 280 | Transient no-change | gsea-msigdb.org |
| Epidermoid Lung Cancer | LXF 322 | Remission | gsea-msigdb.org |
| Thyroid Cancer | 117 | Remission | gsea-msigdb.org |
| Epidermoid Lung Cancer | - | Tumor progression | gsea-msigdb.org |
| Stomach Cancers | (three lines) | Tumor progression | gsea-msigdb.org |
| Melanoma | (one line) | Tumor progression | gsea-msigdb.org |
| Soft Tissue Sarcoma | (one line) | Tumor progression | gsea-msigdb.org |
Combination therapy involving this compound with other chemotherapeutic agents such as cyclophosphamide, 5-fluorouracil, or chlorambucil (B1668637) was also explored in the Lewis lung carcinoma model. These combinations resulted in partial responses of the primary tumor and nearly complete eradication of lung metastases. ctdbase.org
These early investigations provided foundational data on the spectrum of activity of this compound in various preclinical tumor models, highlighting its potential in certain cancer types and in inhibiting metastatic progression.
Structure
2D Structure
3D Structure
Properties
CAS No. |
84069-38-5 |
|---|---|
Molecular Formula |
C12H23N3O7 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H23N3O7/c1-5-21-11-8(16)10(20-4)9(22-11)7(19-3)6-13-12(17)15(2)14-18/h7-11,16H,5-6H2,1-4H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1 |
InChI Key |
DRYAELVKAAODIB-ILAIQSSSSA-N |
SMILES |
CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CNC(=O)N(C)N=O)OC)OC)O |
Canonical SMILES |
CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 6809 CGP-6809 ethyl-6-deoxy-3,5-di-O-methyl-6-(3-methyl-3-nitrosoureido)glucofuranoside |
Origin of Product |
United States |
Comparative Preclinical Analysis of Cgp 6809
Comparative Pharmacological Properties with Established Agents
In terms of alkylating potential, CGP 6809 has been reported to possess practically the same activity as streptozotocin (B1681764). researchgate.net Alkylation is a primary mechanism by which nitrosoureas exert their cytotoxic effects, involving the transfer of alkyl groups to DNA, leading to DNA damage and inhibition of synthesis. wikipedia.orgfishersci.ca However, their carbamoylating activity, another property of nitrosoureas that can inhibit enzyme function, differs. This compound's carbamoylating activity is comparable to that of CCNU. researchgate.net This suggests a potential difference in the balance of alkylating versus carbamoylating effects between this compound and streptozotocin.
This compound is noted as a water-soluble nitrosourea (B86855) derivative. researchgate.netnih.gov This contrasts with CCNU, which is highly lipid-soluble and can cross the blood-brain barrier, making it useful for treating brain tumors. wikipedia.org Streptozotocin is also water-soluble. wikipedia.org
Differential Biological Activities in Preclinical Models
Preclinical evaluations of this compound have revealed a distinct spectrum of activity in various tumor models compared to other nitrosourea derivatives. researchgate.net While some nitrosoureas show significant activity against murine leukemias, this compound demonstrated relatively little activity in these models. researchgate.netresearchgate.net
In contrast, this compound exhibited marked activity in several solid transplantable tumors. researchgate.netresearchgate.net Notable examples include activity observed in Harding-Passay and B16 melanomas, the 11095 prostate carcinoma, and a substrain of Yoshida hepatoma (AH 7974) that was resistant to both BCNU and CCNU. researchgate.netresearchgate.net Studies using human tumor xenografts in nude mice also showed anti-tumor effects of this compound in certain cancer types, including remissions in rectal cancer (CXF 158), a transient no-change in undifferentiated colonic cancer (CXF 280), remissions in epidermoid lung cancer (LXF 322), and thyroid cancer (117). nih.gov However, tumor progression was observed in other xenograft models, such as certain stomach cancers, melanoma, and soft tissue sarcoma. nih.gov
Comparative studies evaluating the diabetogenic potential, a known side effect of streptozotocin due to its selective toxicity to pancreatic beta-cells via GLUT2 transporter uptake, showed that this compound did not preferentially damage beta-cells and was therefore not considered diabetogenic in tested models. nih.govwikipedia.orgmedsci.org This lack of diabetogenic potential distinguishes this compound from streptozotocin. nih.gov
This compound also showed moderate activity as an antileukemic agent in mice, increasing the life span of mice with L1210 leukemia in a dose-dependent manner. nih.gov In Lewis lung carcinoma models, this compound increased life span and demonstrated an apparent antimetastatic effect, even in models where the primary tumor showed limited response. nih.govnih.gov Combination therapy involving this compound with other agents like cyclophosphamide, 5-fluorouracil, or chlorambucil (B1668637) in the Lewis lung carcinoma model led to partial responses of the primary tumor and significant inhibition of lung metastases. nih.gov
The differential activity profile suggests that this compound possesses a distinct mechanism of action or different cellular uptake/metabolism compared to some other nitrosoureas, particularly in solid tumors and regarding its lack of diabetogenic effect. researchgate.netnih.gov
Preclinical Efficacy Studies of Cgp 6809
In Vitro Antineoplastic Activity
The in vitro antineoplastic activity of CGP 6809 has been assessed across various cancer cell lines.
Efficacy Across Diverse Cancer Cell Lines
This compound has demonstrated activity against a broad spectrum of transplantable tumors in mice and rats researchgate.netnih.gov. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it was found to inhibit L1210 leukemia cell growth in vitro by 50% at a concentration of approximately 5.0 x 10-5 M nih.gov. Inhibition of Lewis lung carcinoma and B16 melanoma cell growth in vitro was achieved at higher concentrations, ranging from 10-4 to 10-3 M nih.gov.
Responses in Specific Tumor Cell Types
Specific tumor cell types have shown varying degrees of sensitivity to this compound in vitro. While this compound showed relatively little activity in murine leukemias compared to other nitrosourea (B86855) derivatives, it was markedly active in solid transplantable melanomas (Harding-Passay, B16), the 11095 prostate carcinoma, and a substrain of Yoshida hepatoma (AH 7974) that was resistant to BCNU and CCNU nih.govresearchgate.net. In Ehrlich and Yoshida ascitic tumors, complete responses were observed in vitro nih.govresearchgate.net.
In Vivo Antineoplastic Activity in Animal Models
The in vivo antineoplastic activity of this compound has been investigated in various animal models, including murine and rat transplantable tumors and human tumor xenografts in nude mice nih.govnih.gov.
Efficacy in Murine and Rat Transplantable Tumor Models
This compound has shown activity against a broad spectrum of transplantable tumors in mice and rats researchgate.netnih.gov. Studies in mice with L1210 leukemia demonstrated that doses of this compound at 125 to 250 mg/kg/day administered intraperitoneally for 5 days increased the life span by nearly 60% nih.gov.
Activity in Human Tumor Xenograft Models (e.g., large bowel cancer, epidermoid lung cancer, melanoma, prostate carcinoma, hepatoma)
This compound has been investigated for its anti-tumor effect in human tumor xenograft lines growing subcutaneously in nude mice nih.gov. In these models, two large bowel cancers responded to treatment, with rectal cancer CXF 158 showing a remission and the rapidly growing, undifferentiated colonic cancer CXF 280 exhibiting a transient no-change nih.gov. Remissions were also observed in the epidermoid lung cancer LXF 322 and in thyroid cancer 117 nih.gov. Dose-dependent activity was found in the human lung carcinoma MBA 9812, and almost complete growth inhibition was achieved in the human melanoma WM 47 by both oral and parenteral routes of administration nih.gov. This compound was also markedly active in the 11095 prostate carcinoma and in a substrain of Yoshida hepatoma (AH 7974) resistant to BCNU and CCNU in transplantable models nih.govresearchgate.net.
Here is a summary of this compound's activity in some in vivo models:
| Tumor Model (Species/Type) | Response to this compound | Source |
| L1210 Leukemia (Mice) | Increased life span by nearly 60% | nih.gov |
| Transplantable Melanomas (Mice) | Markedly active (Harding-Passay, B16) | nih.govresearchgate.net |
| 11095 Prostate Carcinoma (Rodent) | Markedly active | nih.govresearchgate.net |
| Yoshida Hepatoma AH 7974 (Rodent) | Markedly active (resistant to BCNU and CCNU) | nih.govresearchgate.net |
| Ehrlich Ascitic Tumor (Rodent) | Complete responses | nih.govresearchgate.net |
| Yoshida Ascitic Tumor (Rodent) | Complete responses | nih.govresearchgate.net |
| Human Rectal Cancer CXF 158 (Xenograft) | Remission | nih.gov |
| Human Colonic Cancer CXF 280 (Xenograft) | Transient no-change | nih.gov |
| Human Epidermoid Lung Cancer LXF 322 (Xenograft) | Remission | nih.gov |
| Human Thyroid Cancer 117 (Xenograft) | Remission | nih.gov |
| Human Lung Carcinoma MBA 9812 (Xenograft) | Dose-dependent activity, almost complete inhibition | nih.gov |
| Human Melanoma WM 47 (Xenograft) | Almost complete growth inhibition | nih.gov |
Patterns of Sensitivity and Resistance in Preclinical Tumor Models
Preclinical studies have indicated varying patterns of sensitivity and resistance to this compound in different tumor models. While active against a broad spectrum of transplantable tumors, this compound showed relatively little activity in murine leukemias compared to other nitrosoureas nih.govresearchgate.net. Mammary tumor lines (Ca 755, 2661/61, R-3230AC), the Guerin-T8 uterus epithelioma, and the Rous sarcoma/S-R proved to be relatively refractory to this compound nih.gov. The Lewis lung carcinoma implanted intramuscularly or subcutaneously was also relatively refractory, although the development of lung metastases was markedly inhibited nih.gov. In human tumor xenograft models, while responses were seen in certain large bowel cancers, epidermoid lung cancer, and thyroid cancer, tumor progression was observed in another epidermoid lung cancer, three stomach cancers, one melanoma, and one soft tissue sarcoma nih.gov. The Yoshida hepatoma substrain AH 7974, resistant to BCNU and CCNU, was found to be markedly active to this compound nih.govresearchgate.net. This suggests that this compound may overcome resistance mechanisms associated with other nitrosourea compounds in certain tumor types.
Modulation of Tumor Growth and Metastasis in Animal Systems
Studies utilizing transplantable tumors in mice and rats have shown this compound to be active against a broad spectrum of these malignancies frontiersin.org. Investigations involving human tumor xenografts growing subcutaneously in nude mice further assessed the antitumor effects of this compound frontiersin.org. In these models, this compound demonstrated activity against several human tumor types. For instance, two large bowel cancers responded to treatment, with rectal cancer CXF 158 showing remission and the undifferentiated colonic cancer CXF 280 exhibiting a transient period of no change in tumor size frontiersin.org. Remissions were also noted in the epidermoid lung cancer LXF 322 and in thyroid cancer 117 xenografts frontiersin.org. However, some tumor types, including another epidermoid lung cancer, three stomach cancers, one melanoma, and one soft tissue sarcoma, showed tumor progression despite treatment with this compound frontiersin.org.
In the Lewis lung carcinoma model, while mammary tumor lines (Ca 755, 2661/61, R-3230AC), the Guerin-T8 uterus epithelioma, and the Rous sarcoma/S-R proved relatively refractory to this compound in terms of primary tumor growth, the development of lung metastases was markedly inhibited. This suggests a differential effect of this compound on primary tumor growth versus metastatic spread depending on the tumor type.
Preclinical studies in human tumor xenograft lines growing subcutaneously in nude mice evaluated the antitumor effect of this compound. The following table summarizes some of the observed responses:
| Human Tumor Xenograft Line | Tumor Type | Response to this compound |
| CXF 158 | Rectal Cancer | Remission |
| CXF 280 | Colonic Cancer | Transient No-Change |
| LXF 322 | Epidermoid Lung | Remission |
| 117 | Thyroid Cancer | Remission |
| Lewis Lung Carcinoma | Lung Carcinoma | Primary Refractory, Metastasis Inhibited |
Preclinical Combination Therapeutic Approaches with this compound
Preclinical investigations have also explored the potential for combining this compound with other chemotherapeutic agents to enhance antitumor efficacy. In the Lewis lung carcinoma model, where this compound as a single agent inhibited lung metastases but had limited effect on the primary tumor, combination therapies were evaluated.
Combination therapy using this compound alongside cyclophosphamide, 5-fluorouracil, or chlorambucil (B1668637) in the Lewis lung carcinoma model resulted in partial responses of the primary tumor. Furthermore, these combination regimens led to the almost total eradication of lung metastases. These findings indicate that combining this compound with other cytotoxic agents can improve the therapeutic outcome, particularly in controlling metastatic disease.
The observed efficacy in combination regimens suggests potential synergistic or additive effects between this compound and these conventional chemotherapies in this specific model.
Molecular Mechanisms of Action of Cgp 6809
Alkylating and Carbamoylating Potential
CGP 6809 exerts its biological effects largely through its alkylating and carbamoylating activities, characteristic properties of nitrosourea (B86855) derivatives. Alkylation involves the transfer of an alkyl group to various nucleophilic centers in biological molecules. In the context of DNA, this primarily occurs at the N7 position of guanine (B1146940) bases, although other sites on DNA bases and the phosphate (B84403) backbone can also be targeted. researchgate.netglenresearch.com this compound has demonstrated an alkylating potential comparable to that of streptozotocin (B1681764), another sugar-containing nitrosourea. tsinghua.edu.cnaudioenglish.orgwikipedia.org
Interactions with Cellular Macromolecules (e.g., DNA)
A critical aspect of this compound's mechanism is its interaction with DNA. As a nitrosourea, it is known to bind to DNA and induce the formation of cross-links. dntb.gov.uagsea-msigdb.orgnih.gov These cross-links can be either interstrand (between the two strands of the DNA double helix) or intrastrand (within a single strand). glenresearch.com The formation of these covalent adducts and cross-links is a significant genotoxic event.
The DNA cross-linking induced by this compound effectively prevents cell duplication. gsea-msigdb.orgnih.gov This disruption of DNA synthesis is a major contributor to its biological activity, particularly its effects on rapidly dividing cells.
Modulation of Key Cellular Processes
The DNA damage and macromolecule modifications induced by this compound lead to significant modulation of key cellular processes.
Influence on Cell Growth and Proliferation
The ability of this compound to inhibit DNA synthesis through alkylation and cross-linking directly impacts cell growth and proliferation. By preventing DNA replication, the compound effectively halts the division of cells. Studies have shown that this compound can inhibit the growth of various cancer cell lines in vitro. For instance, it was found to inhibit L1210 leukemia cell growth in vitro with a 50% inhibition concentration (IC50) of approximately 5.0 x 10-5 M. bosterbio.com Higher concentrations were required to achieve 50% growth inhibition in Lewis lung carcinoma and B16 melanoma cells in vitro. bosterbio.com
Furthermore, in human tumor xenograft models, this compound has demonstrated anti-tumor effects, leading to growth inhibition and even remissions in certain cancer types, such as epidermoid lung cancer and rectal cancer. tsinghua.edu.cnglenresearch.com This inhibition of tumor growth in vivo is a direct consequence of its ability to suppress the proliferation of cancer cells.
Table 1: In vitro Growth Inhibition of Cancer Cells by this compound
| Cell Line | In vitro Growth Inhibition (IC50) |
| L1210 leukemia | ~5.0 x 10-5 M |
| Lewis lung carcinoma | 10-4 to 10-3 M |
| B16 melanoma | 10-4 to 10-3 M |
Source: bosterbio.com
Effects on DNA Integrity and Repair Mechanisms
This compound directly compromises DNA integrity through the formation of alkylated bases and inter/intrastrand cross-links. glenresearch.comgsea-msigdb.orgnih.gov Cells possess sophisticated DNA repair mechanisms to counteract such damage and maintain genomic stability. These pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ). nih.gov
Structure Activity Relationship Sar Studies for Cgp 6809 and Its Derivatives
Identification of Key Structural Moieties for Biological Efficacy
The fundamental pharmacophore responsible for the cytotoxic effects of many nitrosoureas is the N-(2-chloroethyl)-N-nitrosoureido group. This moiety is a key determinant of the high-level activity observed in this class of compounds. While CGP 6809 possesses a methylnitrosourea group rather than a chloroethylnitrosourea, the principle of the nitrosourea (B86855) functionality being central to its activity remains. This group is responsible for the generation of reactive intermediates that can alkylate DNA, leading to strand breaks and ultimately cell death.
Impact of Sugar Moiety and Nitrosourea Residue Modifications on Activity
Systematic modifications of both the sugar carrier and the nitrosourea portion of molecules similar to this compound have provided valuable insights into the structural requirements for optimal anticancer activity.
Modifications of the Sugar Moiety
The sugar component of nitrosoureido-sugar derivatives is not merely an inert carrier but actively influences the compound's biological properties. The stereochemistry and the position of the nitrosourea group on the sugar ring are critical factors. For instance, in related compounds, the biological activity has been shown to be highly dependent on the specific sugar used (e.g., glucose vs. galactose) and the attachment point of the nitrosourea group (e.g., C-1 vs. C-2).
Studies on various nitrosoureido-sugar derivatives have demonstrated that alterations to the sugar backbone, such as the introduction or removal of hydroxyl groups or changes in their stereochemical orientation, can significantly modulate antitumor efficacy. For example, the presence and orientation of hydroxyl groups can affect the molecule's solubility, transport into cells, and interaction with target macromolecules.
Modifications of the Nitrosourea Residue
In the broader class of nitrosoureas, the substitution at the N'-position influences the compound's alkylating and carbamoylating activity, which are two key mechanisms contributing to their cytotoxicity. The carbamoylating activity, in particular, can vary significantly with different substituents and does not always correlate directly with antitumor efficacy. However, the alkylating activity of these compounds has been found to be a better predictor of their relative antitumor potential.
Synthetic Methodologies for Cgp 6809 and Its Analogues
General Synthetic Approaches for Nitrosourea-Sugar Derivatives
The synthesis of nitrosourea-sugar derivatives like CGP 6809 typically follows a convergent approach wherein a suitably modified sugar amine is coupled with an isocyanate, followed by a nitrosation step.
A foundational step in the synthesis of the specific precursor for this compound involves the preparation of a 3,5-di-O-methyl-D-glucose derivative. A general method for achieving this involves the selective protection of other hydroxyl groups on the glucose molecule, followed by methylation of the hydroxyls at the C-3 and C-5 positions. For instance, 1,2-O-isopropylidene-6-O-trityl-D-glucofuranose can be methylated, after which the protecting groups are removed through acid hydrolysis to yield 3,5-di-O-methyl-D-glucose cdnsciencepub.comresearchgate.net.
The introduction of the amino group at the C-6 position is another critical transformation. A general method for the synthesis of 6-amino-6-deoxy-α-D-glucopyranosides starts from a protected glycal, such as 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose. This intermediate undergoes the addition of nitrosyl chloride to form a nitroso-chloro adduct. Subsequent condensation with an alcohol, followed by conversion of the resulting α-oximino-glycoside, leads to the desired α-glucoside derivative with a leaving group at the C-6 position, which can then be displaced by an amino group researchgate.net. A more direct approach involves a four-step synthesis starting with the selective tosylation of a cyclodextrin (B1172386) at the 6-position, followed by azide (B81097) substitution, reduction of the azide to an amine, and finally treatment with hydrochloric acid nih.gov.
Once the specific sugar amine, ethyl-6-amino-6-deoxy-3,5-di-O-methyl-alpha-D-glucofuranoside, is synthesized, the subsequent steps to introduce the nitrosourea (B86855) moiety are more standardized. The general two-step procedure is as follows:
Urea (B33335) Formation: The sugar amine is reacted with an appropriate isocyanate. For this compound, this would be methyl isocyanate. This reaction typically proceeds under anhydrous conditions in a suitable organic solvent to yield the corresponding N-alkyl-N'-sugar urea derivative.
Nitrosation: The resulting urea derivative is then treated with a nitrosating agent to introduce the nitroso group. Common nitrosating agents include sodium nitrite (B80452) in an acidic medium, such as aqueous acetic acid or formic acid. The reaction is carefully controlled at low temperatures to prevent decomposition of the product.
This general approach has been successfully applied to synthesize a variety of nitrosourea derivatives of different sugars, including sucrose (B13894) and various deoxy-sugars, which have shown significant antitumor activity nih.govnih.gov.
Table 1: General Reaction Steps for the Synthesis of Nitrosourea-Sugar Derivatives
| Step | Reactants | Key Reagents | Product |
|---|---|---|---|
| 1. Sugar Backbone Synthesis | Protected Glucose | Methylating agents, deprotection agents | 3,5-di-O-methyl-D-glucose |
| 2. Amination | Protected methylated glucose | Tosyl chloride, sodium azide, reducing agent | 6-amino-6-deoxy-sugar derivative |
| 3. Urea Formation | Sugar amine, Alkyl isocyanate | Anhydrous solvent | N-alkyl-N'-sugar urea |
| 4. Nitrosation | N-alkyl-N'-sugar urea | Sodium nitrite, Acid | N-alkyl-N'-nitroso-N'-sugar urea |
Strategies for Derivatization and Generation of Novel Analogues
The generation of novel analogues of this compound is driven by the need to improve its therapeutic index, modify its pharmacokinetic properties, or overcome potential resistance mechanisms. Derivatization strategies can be applied at various stages of the synthesis.
One primary approach involves the modification of the sugar moiety. This can include:
Altering the substituents on the sugar ring: The methyl groups at the C-3 and C-5 positions could be replaced with other alkyl or acyl groups to modulate the lipophilicity and, consequently, the cell membrane permeability of the compound.
Changing the stereochemistry of the sugar: Synthesizing analogues with different sugar configurations (e.g., using L-glucose or other monosaccharides as the starting material) can lead to compounds with different biological activities and target specificities.
Modifying the anomeric substituent: The ethyl group at the anomeric position (C-1) can be varied to other alkyl or aryl groups, which could influence the compound's stability and interactions with biological targets.
Another key strategy focuses on modifying the nitrosourea pharmacophore:
Varying the alkyl group on the urea: The methyl group in the 3-methyl-3-nitrosoureido moiety of this compound can be substituted with other alkyl groups, such as a 2-chloroethyl group, which is a common feature in many clinically used nitrosourea anticancer agents. This modification can significantly alter the alkylating activity and DNA cross-linking potential of the compound. For example, new nitrosoureido derivatives of di- or tri-deoxy-sugars have been synthesized with a 2-chloroethyl group, and some of these compounds have shown potent antitumour activity nih.gov.
Introducing different functional groups: The synthesis of sugar-linked diethyldithiocarbamate (B1195824) derivatives represents a novel approach to creating anticancer agents by attaching a different type of active moiety to a sugar scaffold mdpi.com.
Structure-activity relationship (SAR) studies of various anticancer compounds have shown that the introduction of different functional groups, such as halogens, methoxy, or nitro groups, at specific positions can significantly impact their biological activity mdpi.com. These principles can be applied to the rational design of novel this compound analogues. For instance, synthesizing a series of analogues with different substituents on the sugar ring or the nitrosourea moiety and evaluating their anticancer activity would provide valuable SAR data to guide further optimization.
Table 2: Potential Derivatization Strategies for Novel this compound Analogues
| Modification Site | Type of Modification | Potential Impact |
|---|---|---|
| Sugar Ring (C-3, C-5) | Variation of O-alkyl/acyl groups | Altered lipophilicity, cell permeability |
| Sugar Ring | Change in stereochemistry | Modified target specificity and activity |
| Anomeric Position (C-1) | Variation of the ethyl group | Influence on stability and target interaction |
| Nitrosourea Moiety | Substitution of the methyl group (e.g., with 2-chloroethyl) | Altered alkylating activity and efficacy |
| Sugar Backbone | Attachment of different pharmacophores | Novel mechanisms of action |
Methodological Approaches in Cgp 6809 Research
In Vitro Assay Systems (e.g., cell lines, multi-well plates, soft agar (B569324) culture)
In vitro assays serve as a primary method for the initial screening and characterization of anticancer compounds like CGP 6809. These systems allow for the controlled exposure of cancer cells to the drug to determine its direct cytotoxic or growth-inhibiting effects. A key technique used for evaluating compounds within this class is the clonogenic assay, also known as the soft agar colony formation assay. karger.com This method is particularly stringent as it assesses the ability of transformed cells to grow independently of a solid surface, a hallmark of carcinogenesis.
In this assay, human tumor cells are prepared into a single-cell suspension and plated in a multi-well plate containing a semi-solid soft agar medium. karger.com This environment prevents non-transformed cells from proliferating, while cancer cells can form visible colonies. The effect of a compound like this compound is quantified by adding it to the culture medium and observing the reduction in the number or size of colonies compared to untreated controls. A compound is typically considered active if it reduces colony formation to less than 30% of the control group. karger.com For nitrosourea (B86855) compounds, it has been noted that active concentrations in this type of assay can be in the range of 6 to 30 µg/ml. karger.com
The preparation for such assays involves mechanically and enzymatically disaggregating solid human tumor xenografts to create a single-cell suspension, which is then plated in multi-well plates for the assay. karger.comaacrjournals.org
Below is a representative table of how data from an in vitro clonogenic assay for a nitrosourea compound might be presented.
| Cell Line | Assay Type | Evaluation Parameter | Results |
| Human Tumor Xenograft Line | Soft Agar Clonogenic Assay | Inhibition of Colony Formation | T/C < 30% |
Note: T/C represents the relative number of colonies in the treated group versus the control group.
Advanced In Vivo Animal Models (e.g., Patient-Derived Xenografts (PDX), Circulating Tumor Cell-Derived Xenografts (CDX), Genetically Engineered Mouse Models (GEMMs))
To evaluate the therapeutic potential of this compound in a more biologically relevant context, researchers have utilized in vivo animal models. Specifically, the compound's anti-tumor effects were investigated using human tumor xenograft lines grown subcutaneously in nude mice. nih.gov These models involve the implantation of human tumor cells into immunodeficient mice, allowing the tumors to grow in a living system where factors like drug metabolism and tumor microenvironment play a role.
The study on this compound employed a panel of ten different human tumor xenografts, reflecting a range of cancer types. nih.gov This approach is foundational to what are now more formally categorized as Cell Line-Derived Xenografts (CDX), where the implanted cells are from established cancer cell lines, or Patient-Derived Xenografts (PDX), where tumor fragments are taken directly from a patient and implanted in a mouse. The models used in the this compound research were part of a broader, well-characterized bank of xenografts used for new drug development. aacrjournals.orgiiarjournals.org
The response of these xenograft models to this compound was systematically evaluated, with outcomes categorized as remission, transient no-change, or tumor progression. nih.gov This in vivo testing provided crucial data on the compound's efficacy against different tumor types.
Table of In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Xenograft Line | Cancer Type | Response to this compound Treatment |
|---|---|---|
| CXF 158 | Rectal Cancer | Remission |
| CXF 280 | Colonic Cancer (undifferentiated) | Transient No-Change |
| LXF 322 | Epidermoid Lung Cancer | Remission |
| Thyroid Cancer 117 | Thyroid Cancer | Remission |
| Unnamed | Epidermoid Lung Cancer | Progression |
| Unnamed (3 lines) | Stomach Cancer | Progression |
| Unnamed | Melanoma | Progression |
| Unnamed | Soft Tissue Sarcoma | Progression |
Molecular and "-Omics" Techniques (e.g., genomic, transcriptomic, proteomic analyses)
To understand the mechanisms of action and identify potential biomarkers of response for compounds like this compound, various molecular and "-omics" techniques are employed to characterize the cancer models used in preclinical studies. While specific multi-omics analyses for this compound are not detailed in the available literature, the standard practice for the xenograft platforms on which it was tested involves extensive molecular characterization.
This characterization includes:
Histological and Morphological Analysis: Ensuring that the xenograft tumors retain the architectural features of the original patient tumor. tmc.edu
Gene Expression Profiling: Transcriptomic analyses, such as mRNA expression profiling, are used to classify xenograft models into relevant molecular subtypes. For example, in bladder cancer xenografts, gene expression profiling has been used to define distinct molecular subtypes that may correlate with drug sensitivity. tmc.edu Similarly, RNA sequencing has been used to compare the gene expression of PDX cells grown in vivo versus those cultured in vitro to ensure the model's fidelity. nih.gov
Genomic Analysis: Techniques like comparative genomic hybridization can be used to analyze the genomic profiles of xenografts over successive passages to ensure stability and continued resemblance to the original patient tumor. nih.gov
Protein Expression: Analysis of specific protein markers can provide insights into tumor characteristics. For instance, in studies of other nitrosoureas on glioma xenografts, the expression of glial fibrillary acid protein was monitored.
These "-omics" approaches are critical for building a comprehensive understanding of how a drug like this compound might interact with specific cancer subtypes, thereby guiding its potential clinical application.
Computational and In Silico Modeling in Preclinical Assessment
Computational and in silico modeling represent a modern approach in preclinical drug assessment, allowing for the prediction of a compound's properties and potential liabilities before extensive laboratory testing. For nitrosourea compounds and their derivatives, these methods can be particularly valuable for predicting pharmacokinetic and toxicological profiles.
Key in silico approaches relevant to the preclinical assessment of a compound like this compound include:
ADME/Tox Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of new chemical entities. nih.govmdpi.comnih.gov These models use a compound's chemical structure to forecast its behavior in a biological system, helping to identify potential issues such as poor bioavailability or high toxicity early in the development process.
Molecular Docking: This computational technique can predict the binding orientation of a small molecule to its macromolecular target. For anticancer agents, this can help elucidate the mechanism of action, such as how a nitrosourea derivative might interact with DNA or specific enzymes.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like nitrosoureas, QSAR can help identify the structural features that are most important for cytotoxic activity, guiding the design of more potent derivatives.
These computational tools are integral to a modern preclinical research strategy, offering a way to prioritize and de-risk drug candidates in a cost-effective and efficient manner. amsbiopharma.com
Broader Implications and Future Directions in Cgp 6809 Research
Role of CGP 6809 as a Research Tool in Cancer Biology
This compound has served as a valuable research tool primarily through its preclinical evaluation in various cancer models. Identified as ethyl-6-deoxy-3,5-di-O-methyl-6-(3-methyl-3-nitrosoureido)-alpha-D-glucofuranoside, its investigation in human tumor xenografts grown in nude mice helped to delineate the spectrum of activity for this unique nitrosourea-sugar conjugate. nih.gov
These studies established the compound's efficacy against specific tumor types, providing a foundation for understanding how modifications to the core nitrosourea (B86855) structure—in this case, the addition of a sugar moiety—can influence antitumor effects. Research showed that this compound induced remissions in an epidermoid lung cancer model (LXF 322) and a thyroid cancer model, and was effective against two large bowel cancers (rectal cancer CXF 158 and colonic cancer CXF 280). nih.gov This demonstrated a distinct profile of activity and positioned this compound as a reference compound for the development of other sugar-linked nitrosoureas. Its use in these preclinical settings has contributed to the broader knowledge base of nitrosourea pharmacology, particularly in exploring strategies to modify drug delivery and specificity.
Table 1: Antitumor Effect of this compound in Human Tumor Xenograft Lines
| Tumor Type | Xenograft Line | Response to this compound Treatment |
|---|---|---|
| Large Bowel Cancer (Rectal) | CXF 158 | Remission nih.gov |
| Large Bowel Cancer (Colonic) | CXF 280 | Transient No-Change nih.gov |
| Lung Cancer (Epidermoid) | LXF 322 | Remission nih.gov |
| Thyroid Cancer | 117 | Remission nih.gov |
| Lung Cancer (Epidermoid) | Not specified | Tumor Progression nih.gov |
| Stomach Cancer | Three lines | Tumor Progression nih.gov |
| Melanoma | Not specified | Tumor Progression nih.gov |
| Soft Tissue Sarcoma | Not specified | Tumor Progression nih.gov |
Unexplored Molecular Targets and Signaling Pathways
The primary mechanism of action for nitrosourea compounds is the alkylation of DNA, which ultimately triggers cell death. mdpi.comtaylorandfrancis.com This is the widely accepted target for compounds like this compound. However, the full spectrum of molecular interactions for this compound, particularly those influenced by its distinct sugar component, remains largely unexplored.
While DNA damage is the central event, it is plausible that the glucofuranoside moiety of this compound could influence cellular uptake, interaction with specific glucose transporters, or modulate other signaling pathways in ways that differ from traditional nitrosoureas like Carmustine (BCNU) or Lomustine (CCNU). wikipedia.orgtaylorandfrancis.com The degradation of nitrosoureas can also produce isocyanates that carbamoylate proteins, potentially inactivating DNA repair enzymes, which represents another layer of molecular activity. nih.gov Whether the structure of this compound modifies this carbamoylating activity is an area that warrants further investigation. Future research could focus on identifying unique protein interactions or downstream signaling effects that are specific to this compound, potentially revealing novel targets for therapeutic intervention.
Potential for Development of Next-Generation Nitrosourea Compounds
The development of this compound exemplifies a key strategy in medicinal chemistry: modifying a known pharmacophore to enhance its properties. Research into next-generation nitrosoureas continues to build on this principle. Current strategies focus on improving water solubility, increasing the therapeutic ratio, and reducing dose-limiting toxicities like myelosuppression. taylorandfrancis.comnih.gov
Approaches for creating next-generation compounds include:
Creating water-soluble analogs: This can improve formulation and administration, and has been shown to correlate with an increased rate of DNA-interstrand cross-links. nih.gov
Linking to biomolecules: Attaching the nitrosourea moiety to amino acids, oligopeptides, or steroids has led to analogs with an outstanding therapeutic ratio. nih.gov For instance, Fotemustine is a third-generation nitrosourea that has a phosphonoalanine group grafted onto the nitrosourea radical, which improves its ability to cross the blood-brain barrier. mdpi.com
Targeting specific receptors: Steroid-linked nitrosoureas have been developed to reduce bone marrow toxicity while maintaining or increasing therapeutic activity, potentially by targeting hormone receptors on cancer cells. nih.gov
The structure of this compound, with its sugar derivative, aligns with this paradigm of using a carrier molecule to alter the compound's pharmacological profile. Future research could explore other sugar conjugates or biomolecules to create novel nitrosoureas with enhanced tumor specificity and a better safety profile.
Integration of this compound Research with Emerging Preclinical Methodologies and Drug Discovery Paradigms
The landscape of preclinical cancer research has evolved significantly since the initial studies on this compound. Integrating research on this and similar compounds with modern methodologies could provide deeper insights and accelerate drug development.
Emerging paradigms include:
Comprehensive Genomic Profiling (CGP): Using next-generation sequencing to assess hundreds of cancer-related genes can help identify biomarkers that predict sensitivity or resistance to nitrosoureas. illumina.com This could lead to patient stratification strategies for future clinical trials.
Advanced In Vitro Models: The use of 3D cell cultures, organoids, and patient-derived xenografts (PDX) offers more clinically relevant models than the traditional 2D cell lines and xenografts used in early this compound studies. nih.gov These models better recapitulate the tumor microenvironment and heterogeneity.
High-Throughput Screening and Computational Modeling: Modern drug discovery can screen large libraries of nitrosourea analogs against panels of cancer cell lines with known genomic profiles. Computational docking and molecular dynamics simulations can predict interactions with DNA and other potential targets, guiding the design of more effective compounds.
By applying these contemporary tools, researchers could re-evaluate compounds like this compound to uncover new mechanisms, identify patient populations most likely to benefit, and design superior next-generation nitrosoureas.
Challenges and Opportunities in Advancing Nitrosourea Chemistry in Oncology
The advancement of nitrosourea chemistry in oncology faces a dual landscape of significant challenges and unique opportunities.
Challenges:
Toxicity: Nitrosoureas are associated with severe and often delayed toxicities, most notably bone marrow suppression (myelosuppression). taylorandfrancis.commdsearchlight.comyoutube.com Other significant side effects include pulmonary fibrosis and renal damage, which can be irreversible and limit their clinical use. mdsearchlight.comnih.gov
Drug Resistance: A major mechanism of resistance to nitrosoureas is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the alkyl adducts from DNA before they can cause cell death. nih.gov
Carcinogenicity: Long-term therapy with some nitrosoureas has been linked to the development of secondary malignancies, such as acute leukemia. taylorandfrancis.comnih.gov
Opportunities:
Blood-Brain Barrier Penetration: A key advantage of many nitrosoureas is their high lipophilicity, which allows them to cross the blood-brain barrier. wikipedia.orgtaylorandfrancis.com This makes them one of the few classes of chemotherapeutic agents effective against brain tumors like glioblastoma. taylorandfrancis.comnih.gov
Lack of Cross-Resistance: It has been observed that tumors resistant to other classes of alkylating agents may still be sensitive to nitrosoureas, suggesting their mechanism of action is distinct enough to overcome some forms of resistance. youtube.comnih.gov
Combination Therapies: Nitrosoureas have shown therapeutic synergism when combined with other anticancer agents, including purine antagonists, mitotic inhibitors, and other DNA-damaging drugs. nih.gov They are often used in combination regimens, such as the PCV (Procarbazine, CCNU, Vincristine) protocol. nih.gov
Future progress in this field will depend on designing novel compounds that retain the unique advantages of nitrosoureas, such as their ability to treat central nervous system malignancies, while mitigating their significant toxicities through innovative chemical modifications and targeted delivery strategies.
Q & A
Basic Research Questions
Q. What methodologies are foundational for validating the analytical sensitivity of CGP 6809 in genomic profiling?
- Answer : The Bradford assay (protein quantification) and next-generation sequencing (NGS) are critical for validating this compound's sensitivity. Bradford’s protein-dye binding principle ensures accurate protein concentration measurements, essential for sample preparation . NGS platforms, as used in clinical CGP studies, enable high-throughput sequencing of hundreds of cancer biomarkers, with validation requiring cross-platform concordance tests and orthogonal validation (e.g., PCR) to confirm variant detection .
Q. How should researchers structure a literature review to assess this compound’s role in precision oncology?
- Answer : Use systematic search strategies with Boolean operators (e.g., "this compound AND [lung adenocarcinoma OR biomarker actionability]") on platforms like Google Scholar and PubMed. Limit results to studies with rigorous experimental designs (e.g., randomized trials, real-world cohort analyses) and prioritize publications addressing reproducibility, such as those reporting standard deviations in variant allele frequencies .
Advanced Research Questions
Q. What experimental designs are optimal for reconciling discrepancies between this compound results and single-gene testing (SGT) in NSCLC?
- Answer : Conduct head-to-head comparisons using matched tumor samples. For example, SCRI’s real-world study analyzed NSCLC cases where this compound and SGT were performed concurrently. Statistical methods like Cohen’s kappa coefficient can quantify agreement, while discordant cases require orthogonal validation (e.g., droplet digital PCR) and clinical outcome correlation to resolve discrepancies .
Q. How can multi-variable regression models address confounding factors in this compound’s clinical utility studies?
- Answer : Adjust for variables such as tumor purity, sequencing depth, and prior therapies using regression models. A 2022 study on early-stage lung adenocarcinoma employed Kruskal-Wallis tests to compare age distributions and Fisher’s exact tests for categorical variables (e.g., EGFR mutation prevalence). Stratified analysis by disease stage (early vs. advanced) further isolates this compound’s independent impact .
Q. What frameworks are recommended for integrating this compound data with proteomic or transcriptomic datasets?
- Answer : Use pathway enrichment tools (e.g., GSEA) and network analysis platforms (e.g., Cytoscape) to map genomic variants to protein interactions. For example, ESMO guidelines highlight the need for multi-omics integration to identify co-occurring mutations that influence therapeutic resistance. Data normalization (e.g., z-score transformation) ensures cross-platform comparability .
Methodological Challenges and Solutions
Q. How should researchers handle low tumor cellularity in this compound datasets?
- Answer : Implement bioinformatics filters (e.g., variant allele frequency thresholds >5%) and manual review by pathologists. In studies with suboptimal samples, digital PCR or amplified whole-genome sequencing can supplement this compound results. Documenting tumor content in metadata is critical for downstream analysis .
Q. What statistical methods improve the reproducibility of this compound’s predictive biomarkers across diverse populations?
- Answer : Use bootstrapping to estimate confidence intervals for biomarker prevalence and machine learning (e.g., random forests) to identify population-specific confounders. A 2024 Illumina-SCRI collaboration applied these methods to NSCLC cohorts, revealing ethnic differences in ALK fusion rates that impacted clinical trial design .
Ethical and Reporting Standards
Q. How can researchers ensure transparency in reporting this compound’s limitations, such as incidental findings?
- Answer : Follow CONSORT or STROBE guidelines for genomic studies. Clearly delineate actionable vs. non-actionable variants in supplementary tables. For example, a 2023 framework analysis categorized variants into tiers (Tier I: clinically actionable; Tier III: uncertain significance) and provided patient decision aids to manage expectations .
Data Presentation Guidelines
Q. What are best practices for visualizing this compound data in publications?
- Answer : Use Roman numeral-labeled tables (e.g., Table I: Cohort demographics) and Arabic-numbered figures (e.g., Figure 1: Mutational landscape). Include error bars for variant frequencies and heatmaps for co-occurrence patterns. Ensure raw sequencing data is deposited in repositories like GEO or dbGaP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
